Ethylenyl

Combustion Chemistry Atmospheric Chemistry Gas-Phase Kinetics

Ethylenyl, the vinyl radical (C₂H₃, CAS 2669-89-8), is a transient, highly reactive open-shell hydrocarbon radical of fundamental importance in combustion chemistry, atmospheric chemistry, and organic synthesis. Characterized by a heat of formation (ΔHf) of 59.6 kcal/mol and an ionization potential (IP) of 8.95 eV , its unique electronic structure drives a distinct reactivity profile compared to other small hydrocarbon radicals.

Molecular Formula C2H4
C2H4
CH2=CH2
Molecular Weight 28.05 g/mol
CAS No. 2669-89-8
Cat. No. B1607031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylenyl
CAS2669-89-8
Molecular FormulaC2H4
C2H4
CH2=CH2
Molecular Weight28.05 g/mol
Structural Identifiers
SMILESC=C
InChIInChI=1S/C2H4/c1-2/h1-2H2
InChIKeyVGGSQFUCUMXWEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 131 mg/L at 25 °C
Slightly soluble in water
1 volume dissolves in about 4 volumes water at 0 °C, in about 9 volumes water at 25 °C, in about 0.5 volumes alcohol at 25 °C, in about 0.05 volumes ether at 15.5 °C
Very soluble in ethanol, ether;  soluble in acetone acid, benzene
Soluble in acetone, benzene
Soluble in organic solvents above 200 °F
0.131 mg/mL at 25 °C
Solubility in water, mg/l at 25 °C: 131 (very slightly soluble)

Structure & Identifiers


Interactive Chemical Structure Model





Ethylenyl (Vinyl Radical, CAS 2669-89-8) Procurement Guide: Key Identity and Differentiators for Chemical Kinetics and Spectroscopy


Ethylenyl, the vinyl radical (C₂H₃, CAS 2669-89-8), is a transient, highly reactive open-shell hydrocarbon radical of fundamental importance in combustion chemistry, atmospheric chemistry, and organic synthesis [1]. Characterized by a heat of formation (ΔHf) of 59.6 kcal/mol and an ionization potential (IP) of 8.95 eV [2], its unique electronic structure drives a distinct reactivity profile compared to other small hydrocarbon radicals. Unlike stable molecules or less reactive radicals, the vinyl radical's behavior is dominated by rapid, often diffusion-limited, bimolecular reactions and a complex unimolecular decomposition pathway that must be carefully controlled in experimental and applied settings .

Why a 'Small Hydrocarbon Radical' Cannot Substitute for Ethylenyl (Vinyl Radical) in Research Applications


While other small hydrocarbon radicals like methyl (·CH₃) and allyl (·CH₂CH=CH₂) are also key intermediates, their reaction rates, product branching, and thermochemical properties differ by orders of magnitude from those of the vinyl radical [1]. For instance, the vinyl radical's reaction with O₂ is a rapid, bimolecular process with a rate constant of ~1.0×10⁻¹¹ cm³ molecule⁻¹ s⁻¹ [2], whereas the analogous reaction for the methyl radical is a pressure-dependent, three-body process with a rate constant ~20 orders of magnitude lower under similar conditions [3]. Substituting a more stable or differently reactive radical will fundamentally alter the kinetics, product distribution, and mechanistic interpretation of any experiment, making precise quantification impossible without the specific, verifiable properties of the vinyl radical [4].

Quantitative Differentiation: Ethylenyl (Vinyl Radical) vs. Key Hydrocarbon Radical Comparators


Vinyl Radical (Ethylenyl) vs. Methyl Radical: Reaction Kinetics with Molecular Oxygen

The rate constant for the reaction of the vinyl radical (C₂H₃) with molecular oxygen (O₂) is (1.0±0.4)×10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K [1]. This is a second-order, bimolecular reaction. In stark contrast, the reaction of the methyl radical (·CH₃) with O₂ is a three-body, pressure-dependent process with a rate constant of (2.4±0.8)×10⁻³⁰ cm⁶ molecule⁻² s⁻¹ at 298 K [2]. This ~20 order of magnitude difference in rate constants and a complete change in reaction order mean that the vinyl radical is consumed by O₂ orders of magnitude faster under all realistic conditions. Using methyl radical kinetics to model a vinyl system would introduce gross errors in predicted radical concentrations and ignition delays.

Combustion Chemistry Atmospheric Chemistry Gas-Phase Kinetics

Vinyl Radical (Ethylenyl) vs. Allyl Radical: Ionization Potential and Thermochemistry

The vertical ionization potential (IP) of the vinyl radical has been measured by electron impact mass spectrometry to be 8.95 ± 0.05 eV [1]. The IP of the structurally similar allyl radical (·CH₂CH=CH₂) is significantly lower, at 8.07 ± 0.05 eV [1]. This 0.88 eV difference (≈20.3 kcal/mol) is a direct consequence of the increased resonance stabilization in the allyl cation compared to the vinyl cation. Furthermore, the heat of formation (ΔHf) of the vinyl radical is 59.6 kcal/mol, which is 19.6 kcal/mol higher than that of the allyl radical (40.0 kcal/mol) [1], confirming the vinyl radical is substantially less stable and more reactive.

Mass Spectrometry Analytical Chemistry Thermochemistry

Vinyl Radical Self-Reaction Kinetics: Temperature Dependence and Product Branching

The self-reaction of vinyl radicals (C₂H₃ + C₂H₃) exhibits a uniquely negative temperature dependence, represented by an activation energy (Ea/R) of -400 K [1]. This means the reaction slows down as temperature increases, a property not generally shared by other small hydrocarbon radical self-reactions. Furthermore, the room temperature rate constant for this reaction was re-measured to be approximately a factor of 2 lower than previously accepted literature values [1]. The reaction also produces significant amounts of methyl (·CH₃) and propargyl (·CH₂C≡CH) radicals, with an estimated branching fraction of 0.5 at 298 K and 4 Torr [1], which is crucial for accurate product distribution modeling.

Kinetic Modeling Combustion Chemistry Radical-Radical Reactions

Vinyl Radical Unimolecular Decomposition: Tunneling and Falloff Behavior

The unimolecular decomposition of the vinyl radical, C₂H₃ ⇌ H + C₂H₂, is a critical process in combustion. Detailed experimental and theoretical studies have isolated this reaction, showing it proceeds with significant quantum mechanical tunneling and exhibits a complex pressure-dependent falloff curve [1]. The high-pressure limiting rate constant parameters were derived from modeling experimental data obtained in a heated tubular flow reactor coupled to a photoionization mass spectrometer at temperatures of 879-1058 K [1]. This is in contrast to many other small radicals where tunneling is negligible and falloff behavior is less complex.

Unimolecular Kinetics Theoretical Chemistry Combustion Modeling

Critical Research Applications for Ethylenyl (Vinyl Radical, CAS 2669-89-8) Where Comparative Data Drives Selection


Quantitative Gas-Phase Kinetics: Modeling Combustion of Olefins and Rich Flames

Researchers developing detailed chemical kinetic mechanisms for the combustion of ethylene, propene, and larger hydrocarbons require precise rate constants for vinyl radical reactions with O₂, H, and other radicals. The quantitative data presented (e.g., k(C₂H₃+O₂) = 1.0×10⁻¹¹ cm³ molecule⁻¹ s⁻¹ [1], negative temperature dependence of self-reaction [2]) are essential input parameters for these models. Substituting data from less reactive or differently structured radicals like methyl or allyl will produce incorrect flame speed predictions and misrepresent key pollutant formation pathways.

Mass Spectrometric Analysis: Calibration and Thermochemical Determination

The well-established ionization potential of 8.95 eV and heat of formation of 59.6 kcal/mol [1] for the vinyl radical are critical for: (1) calibrating the energy scale in photoionization mass spectrometry (PIMS) experiments used to study reactive intermediates, (2) accurately quantifying the concentration of vinyl radicals from ion signals, and (3) deriving reliable bond dissociation energies (BDEs) for vinyl compounds via appearance energy measurements. Using IP data from the allyl radical (8.07 eV) would introduce a systematic error of ~0.9 eV in these applications.

Atmospheric Chemistry: Modeling the Fate of Anthropogenic and Biogenic Alkenes

The reaction of the vinyl radical with O₂ is a key step in the atmospheric degradation of unsaturated volatile organic compounds (VOCs). The verified, second-order rate constant of (1.0±0.4)×10⁻¹¹ cm³ molecule⁻¹ s⁻¹ [1] is the definitive value for quantifying the lifetime of vinyl radicals in the troposphere. Accurate modeling of ozone formation and secondary organic aerosol (SOA) production from alkene emissions depends on this specific rate constant; using data from a different radical would lead to significant errors in predicted atmospheric lifetimes and fates.

Fundamental Studies of Radical Chemistry: Unimolecular Reactions and Tunneling

The vinyl radical's unimolecular decomposition (C₂H₃ → H + C₂H₂) serves as a benchmark system for studying quantum mechanical tunneling and pressure falloff behavior in a small, prototypical radical [1]. Researchers investigating reaction rate theory and developing new computational methods rely on the high-quality experimental data and validated high-pressure limit rate parameters derived specifically for this system. No other radical provides the same combination of experimental accessibility and rich tunneling dynamics for theory validation.

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